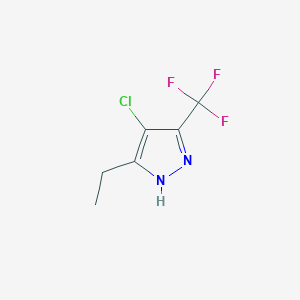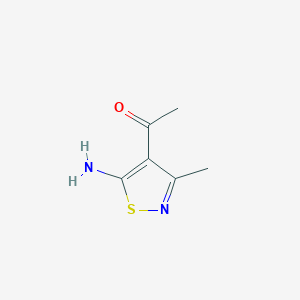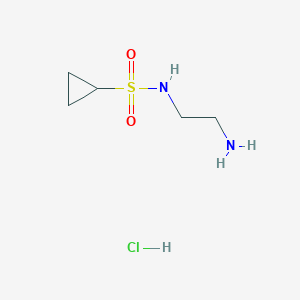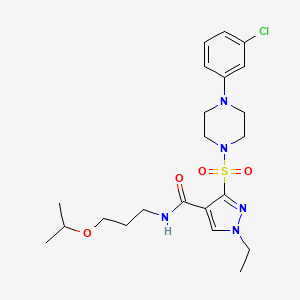![molecular formula C15H12ClF6N B2628307 Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 49703-71-1](/img/structure/B2628307.png)
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is an organic compound . It is generally a solid, appearing as white crystals or crystalline powder . The primary use of this compound is as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity, such as drugs and pesticides .
Synthesis Analysis
The common method of preparing Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is through chemical synthesis . The typical method involves reacting 3,5-bis(trifluoromethyl)aniline with hydrochloric acid to produce the corresponding hydrochloride salt .Molecular Structure Analysis
The molecular structure of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is represented by the chemical formula C9H9F6N.ClH .Chemical Reactions Analysis
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is used as an intermediate in organic synthesis . It can be used to synthesize compounds with special biological activity .Physical And Chemical Properties Analysis
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a solid that typically appears as white crystals or crystalline powder . The molecular weight of this compound is 355.71 . It has a melting point of 293-294°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Key Chiral Intermediate in Painkillers
“Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride” is used in the efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers . This synthesis is achieved by a bienzyme cascade system formed by with R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system .
High-Refractive-Index Applications
Sulfur-Rich Polyimides containing “Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride” are used for high-refractive-index applications . These polyimides show excellent high tensile strength in the range of 57 ± 7 MPa to 98 ± 17 MPa and high Young’s modulus up to 3.7 ± 0.2 GPa .
Promoting Organic Transformations
“Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride” is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif thereof is used ubiquitously in H-bond catalysts .
Chemical Derivatization of Amino-Functionalized Model Surfaces
3,5-Bis(trifluoromethyl)phenyl isocyanate, which can be derived from “Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride”, is used in chemical derivatization of amino-functionalized model surfaces .
Safety and Hazards
Regarding safety information, Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride should be handled according to laboratory safety procedures . It may be irritating to the eyes, skin, and respiratory tract, so contact should be avoided . Appropriate personal protective equipment, such as gloves and goggles, should be worn when using it . In the event of accidental contact or inhalation, immediate eye washing or skin flushing should be performed, and medical attention should be sought promptly .
Zukünftige Richtungen
The efficient synthesis of ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine, a key chiral intermediate of selective tetrodotoxin-sensitive blockers, was achieved by a bienzyme cascade system formed by R-ω-transaminase (ATA117) and an alcohol dehydrogenase (ADH) co-expression system . This provides valuable insights into the biosynthesis of chiral amines and could guide future research and applications of Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride .
Wirkmechanismus
In terms of pharmacokinetics, the compound’s solubility, absorption, distribution, metabolism, and excretion would be influenced by its chemical structure and properties. For instance, the presence of the hydrochloride group could potentially enhance the compound’s water solubility, which could influence its absorption and distribution within the body .
The compound’s mode of action and the specific biochemical pathways it affects would depend on its targets within the body. These could include enzymes, receptors, or other proteins, and the compound could act as an inhibitor, activator, or modulator of these targets .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors could affect the compound’s stability, reactivity, and overall efficacy .
Eigenschaften
IUPAC Name |
bis[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6N.ClH/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21;/h1-8,13H,22H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQRLPYLSYYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)

![1-(8H-indeno[1,2-d]thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2628232.png)







![4-(2-furylmethyl)-1-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2628244.png)
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
